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Introduction
ER Flipper-TR® is a fluorescent probe designed for the real-time measurement of membrane

tension in the endoplasmic reticulum (ER) of living cells. Its fluorescence lifetime is sensitive to

the local lipid membrane environment, providing a quantitative readout of membrane tension.

While live-cell imaging is the primary application for ER Flipper-TR®, fixation of stained cells is

often necessary for applications such as immunofluorescence co-staining, correlative light and

electron microscopy (CLEM), or for preserving samples for later analysis. However, the process

of chemical fixation can introduce artifacts that may alter the probe's localization and, critically,

its fluorescence lifetime, potentially leading to misinterpretation of the membrane tension data.

This document provides a detailed guide to various fixation methods and their potential impact

on ER Flipper-TR® staining. It offers protocols for common fixation techniques and discusses

the critical need for validation to ensure the fidelity of the fluorescence signal post-fixation. As

the effects of fixation on the fluorescence lifetime of Flipper-TR® probes are not yet extensively

documented, the information provided herein is based on established principles of cell fixation

and studies on other fluorophores. Researchers are strongly encouraged to perform

comparative studies between live and fixed cells to validate their chosen fixation protocol.
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The choice of fixative is critical and depends on the downstream application and the acceptable

level of potential artifacts. The following table summarizes the potential effects of common

fixation methods on cells stained with ER Flipper-TR®.
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Fixation
Method

Principle of
Action

Potential
Advantages

Potential
Disadvantages
& Artifacts

Impact on
Fluorescence
Lifetime

Paraformaldehyd

e (PFA)

Cross-linking of

proteins via

amine groups.

Good

preservation of

cellular

morphology.

Compatible with

many

immunofluoresce

nce protocols.

Does not

efficiently cross-

link lipids,

potentially

altering

membrane

organization.

Can induce

protein

clustering. May

not fully

immobilize

membrane

components.[1]

Formaldehyde

itself may not

significantly alter

the lifetime of

some

fluorophores, but

changes in the

probe's

microenvironmen

t due to altered

membrane

properties can

lead to lifetime

shifts.[2][3] The

mounting

medium can also

impact the

fluorescence

lifetime.[2][3]

Glutaraldehyde

(GA)

Stronger and

faster cross-

linking of

proteins than

PFA.

Excellent

preservation of

ultrastructure,

often used for

electron

microscopy.

Induces

significant

autofluorescence

across a broad

spectrum, which

can interfere with

the ER Flipper-

TR® signal.[4]

The high

autofluorescence

can make

accurate lifetime

measurements

challenging.

Methanol

(MeOH), cold

Dehydration and

precipitation of

proteins.

Rapid fixation

and

permeabilization

in a single step.

Can extract lipids

from

membranes,

leading to

significant

disruption of the

The altered lipid

environment will

very likely

change the

fluorescence

lifetime of ER
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ER membrane

structure and

potential

relocalization of

the probe.[1]

May cause cell

shrinkage.

Flipper-TR®, no

longer reflecting

the native

membrane

tension.

Acetone, cold

Dehydration and

precipitation of

proteins.

Similar to

methanol.

Similar to

methanol,

causes lipid

extraction and

protein

denaturation.[1]

Similar to

methanol, the

fluorescence

lifetime will likely

be altered due to

the drastic

change in the

membrane

environment.

Experimental Protocols
Important Preliminary Note: Before proceeding with any fixation protocol, it is highly

recommended to perform a correlative live- and fixed-cell imaging experiment. This involves

imaging the same cells stained with ER Flipper-TR® before and after fixation to directly assess

any changes in probe localization and fluorescence lifetime.

Materials
Cells stained with ER Flipper-TR® according to the manufacturer's protocol.

Phosphate-Buffered Saline (PBS), pH 7.4

Paraformaldehyde (PFA), 16% aqueous solution (methanol-free)

Glutaraldehyde (GA), 25% aqueous solution (EM grade)

Methanol (MeOH), ice-cold (-20°C)

Acetone, ice-cold (-20°C)
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Glycine or Sodium Borohydride (for quenching)

Mounting medium (aqueous, non-glycerol based is recommended to minimize lifetime shifts)

[2][3]

Protocol 1: Paraformaldehyde (PFA) Fixation
This is the most common fixation method for immunofluorescence and is a good starting point

for ER Flipper-TR®.

Prepare a fresh 4% PFA solution in PBS from a 16% stock solution.

Wash the ER Flipper-TR® stained cells twice with pre-warmed PBS.

Aspirate the PBS and add the 4% PFA solution.

Incubate for 10-15 minutes at room temperature.

Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

Optional Quenching Step: To quench any remaining aldehyde groups and reduce

background fluorescence, incubate the cells in 100 mM glycine in PBS for 10 minutes.

Wash three times with PBS.

The cells are now ready for permeabilization (if required for subsequent staining) and

mounting.

Protocol 2: PFA + Glutaraldehyde (GA) Fixation
This combination can provide better structural preservation but at the cost of increased

autofluorescence.

Prepare a fresh solution of 4% PFA + 0.1-0.5% GA in PBS.

Follow steps 2-5 from Protocol 1.

Quenching Step (Crucial): To reduce the autofluorescence induced by GA, incubate the cells

in a freshly prepared solution of 0.1% sodium borohydride in PBS for 10 minutes at room
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temperature. Perform this step twice.

Wash thoroughly with PBS (at least three times for 5 minutes each).

Proceed with any subsequent staining and mounting.

Protocol 3: Cold Methanol Fixation
This method is fast but likely to disrupt the lipid environment of the ER Flipper-TR® probe.

Wash the ER Flipper-TR® stained cells twice with PBS.

Aspirate the PBS completely.

Add ice-cold (-20°C) 100% methanol to the cells.

Incubate for 5-10 minutes at -20°C.

Aspirate the methanol and wash the cells three times with PBS.

The cells are now fixed and permeabilized. Proceed with mounting.
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General Experimental Workflow

Live Cell Staining
with ER Flipper-TR®

Live-Cell FLIM Imaging
(Baseline Measurement)

Fixation
(e.g., PFA, MeOH)

Fixed-Cell FLIM Imaging
(Post-Fixation Measurement)

Data Analysis
(Compare Live vs. Fixed)

Click to download full resolution via product page

Caption: Correlative imaging workflow to validate fixation methods.
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Caption: Impact of fixation on the probe's microenvironment.

Discussion and Recommendations
The primary challenge in fixing cells stained with ER Flipper-TR® is to preserve the native lipid

environment of the ER membrane, as this is the key determinant of the probe's fluorescence

lifetime.

PFA is the recommended starting point: For most applications that require subsequent

antibody staining, 4% PFA is the most appropriate initial choice. It generally offers a good
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compromise between morphological preservation and the introduction of artifacts. However,

it is crucial to use methanol-free PFA, as methanol can disrupt membrane lipids.

Avoid Glutaraldehyde unless necessary for ultrastructure: The significant autofluorescence

induced by glutaraldehyde will likely interfere with the ER Flipper-TR® signal, making it

unsuitable for most fluorescence microscopy applications. If its use is unavoidable (e.g., for

CLEM), thorough quenching with sodium borohydride is essential, and a careful spectral

unmixing of the autofluorescence signal might be necessary.

Use solvent-based fixatives with extreme caution: Cold methanol or acetone will

permeabilize the cell and fix it by precipitation. However, these solvents are known to extract

lipids, which will almost certainly alter the ER membrane environment and thus the

fluorescence lifetime of ER Flipper-TR®. This would invalidate the measurement of

membrane tension. Therefore, these methods are generally not recommended unless the

goal is simply to immobilize the probe without the intention of interpreting the post-fixation

lifetime values as a measure of native membrane tension.

The importance of the mounting medium: As demonstrated for other fluorophores, the

mounting medium can have a significant effect on fluorescence lifetime.[2][3] It is advisable

to test different mounting media, starting with a simple aqueous buffer like PBS, to see how

they affect the fluorescence lifetime of the fixed probe. Glycerol-based mounting media have

been shown to alter fluorescence lifetimes and should be used with caution.[5]

Conclusion
Fixing cells stained with ER Flipper-TR® is a delicate procedure that requires careful

consideration and, most importantly, validation. There is no single "best" fixation method, as the

optimal choice will depend on the specific experimental requirements. Researchers must be

aware of the potential artifacts introduced by each method and their impact on both the probe's

localization and its fluorescence lifetime. By performing correlative live- and fixed-cell imaging,

it is possible to choose a fixation protocol that best preserves the biological information of

interest and to understand the limitations of the chosen method. This rigorous approach will

ensure that the data obtained from fixed samples are both accurate and reproducible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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